molecular formula C3H6N2 B116375 Dimethyl-d6-cyanamide CAS No. 72142-88-2

Dimethyl-d6-cyanamide

Cat. No.: B116375
CAS No.: 72142-88-2
M. Wt: 76.13 g/mol
InChI Key: OAGOUCJGXNLJNL-WFGJKAKNSA-N
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Description

Dimethyl-d6-cyanamide is a deuterated derivative of cyanamide, which has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The compound is characterized by the presence of two trideuteriomethyl groups attached to a cyanamide moiety, making it a valuable tool in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(trideuteriomethyl)cyanamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Another method involves the iron-mediated desulfurization of isothiocyanates, followed by nucleophilic addition and desulfurization . These reactions are typically rapid, facile, and can be accomplished at room temperature, providing the target product in good to excellent yields.

Industrial Production Methods

Industrial production of bis(trideuteriomethyl)cyanamide may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-d6-cyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert bis(trideuteriomethyl)cyanamide into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cyanamide compounds.

Scientific Research Applications

Dimethyl-d6-cyanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in synthetic chemistry, particularly in cycloaddition and aminocyanation reactions.

    Biology: It serves as a tool for studying biological processes and interactions due to its unique isotopic labeling.

    Medicine: The compound has potential therapeutic applications, including its use in drug development and metabolic studies.

    Industry: this compound is utilized in various industrial processes, such as the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of bis(trideuteriomethyl)cyanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Dimethyl-d6-cyanamide can be compared with other similar compounds, such as:

    Cyanamide: The parent compound, which is widely used in industrial applications and has a rich chemical history.

    Substituted Cyanamides: Compounds with different substituents on the cyanamide moiety, which exhibit diverse reactivity and applications.

    Deuterated Derivatives: Other deuterated compounds that are used in scientific research for isotopic labeling and studies.

The uniqueness of bis(trideuteriomethyl)cyanamide lies in its deuterated structure, which provides distinct advantages in research and industrial applications, such as enhanced stability and specific isotopic effects.

Properties

IUPAC Name

bis(trideuteriomethyl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2/c1-5(2)3-4/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGOUCJGXNLJNL-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C#N)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583540
Record name Bis[(~2~H_3_)methyl]cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72142-88-2
Record name Bis[(~2~H_3_)methyl]cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72142-88-2
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